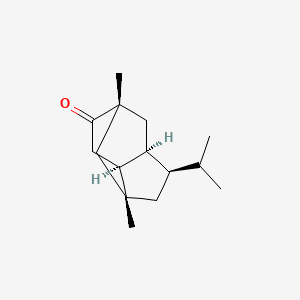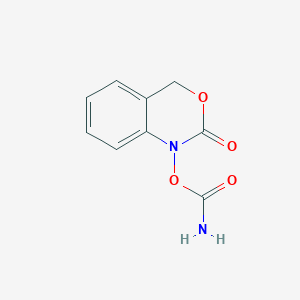![molecular formula C7H15NO2S B14478712 2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid CAS No. 66067-57-0](/img/structure/B14478712.png)
2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid is an organic compound that features both an amino group and a sulfanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid typically involves the reaction of 2-methyl-3-bromobutanoic acid with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the sulfanyl group. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid involves its interaction with various molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and biochemical pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Aminoethyl)sulfanyl]sulfonic acid
- 2-[(3-[(2-Aminoethyl)sulfanyl]-2-{[(2-aminoethyl)sulfanyl]methyl}-2-methylpropyl)sulfanyl]ethanamine
- [(2-Aminoethyl)disulfanyl]acetic acid
Uniqueness
2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid is unique due to its specific structural features, including the presence of both an amino group and a sulfanyl group on a butanoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
CAS No. |
66067-57-0 |
|---|---|
Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-5(2)6(7(9)10)11-4-3-8/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
ARHAFANPZMEOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


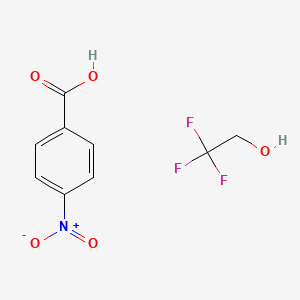
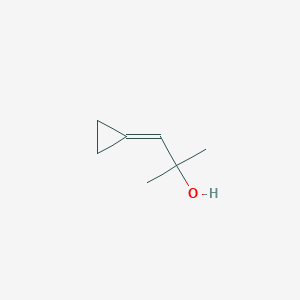
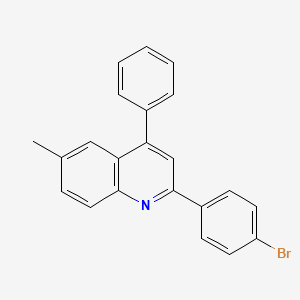
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
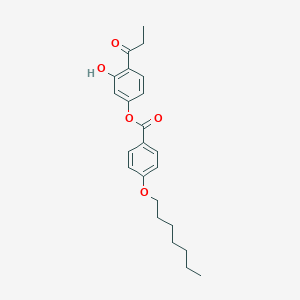
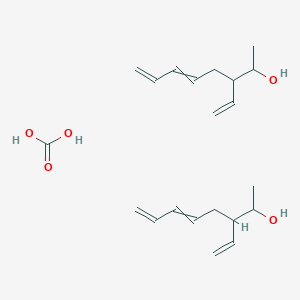
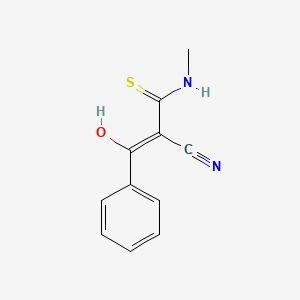
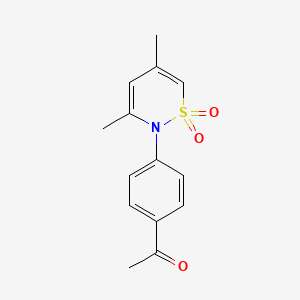
![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
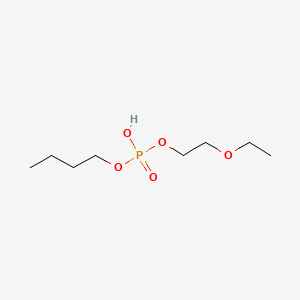
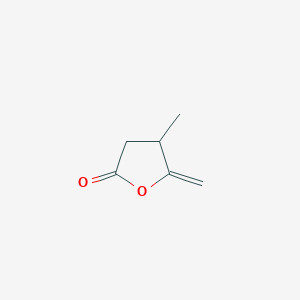
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
